Bicyclo[3.3.1]nonane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.3.1]nonane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKUZAYHWMSZNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339626 | |
| Record name | Bicyclo[3.3.1]nonane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-62-1 | |
| Record name | Bicyclo[3.3.1]nonane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6221-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[3.3.1]nonane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bicyclo 3.3.1 Nonane 3 Carboxylic Acid and Its Analogues
Approaches to the Bicyclo[3.3.1]nonane Core Construction
The construction of the bicyclo[3.3.1]nonane core can be achieved through a variety of cyclization strategies, each offering unique advantages in terms of stereocontrol and functional group tolerance.
Cyclization Reactions
Intramolecular cyclization reactions are among the most powerful tools for the synthesis of bicyclic systems. These reactions involve the formation of two rings in a single or sequential process from a suitably functionalized acyclic or monocyclic precursor.
Acid-catalyzed intramolecular aldol condensations have been effectively employed in the synthesis of the bicyclo[3.3.1]nonane skeleton. This approach typically involves the acid-mediated formation of an enol or enol ether, which then undergoes an intramolecular nucleophilic attack on a carbonyl group to form the bicyclic ring system.
One notable strategy involves an acid-catalyzed intramolecular aldolization of an α-silyl enal to furnish the bicyclic product. nih.gov Another efficient three-step synthetic route prepares a benzannelated bicyclo[3.3.1]nonane derivative through the addition of 2-lithiobenzaldehyde ethylene acetal to cyclohexane-1,4-dione monoethylene acetal, followed by methylation, acid-catalyzed deprotection, and an in situ intramolecular aldol condensation. rsc.orgrsc.org This particular aldol cyclization demonstrates noteworthy stereospecificity. rsc.orgrsc.org
| Starting Material | Catalyst/Reagent | Product | Yield | Reference |
| α-silyl enal | Acid | Bicyclo[3.3.1]nonane derivative | 72% | nih.gov |
| Product of 2-lithiobenzaldehyde ethylene acetal and cyclohexane-1,4-dione monoethylene acetal addition, followed by methylation | Acid | Benzannelated bicyclo[3.3.1]nonane derivative | N/A | rsc.orgrsc.org |
Base-promoted intramolecular aldol condensations are a cornerstone in the synthesis of the bicyclo[3.3.1]nonane core, particularly for complex natural products. In this reaction, a base is used to generate an enolate which then cyclizes onto a pendant carbonyl group.
The synthesis of the bicyclo[3.3.1]nonan-9-one core of natural products like garsubellin A, hyperforin, guttiferone A, and hypersampsone F has been extensively investigated using base-promoted intramolecular aldolization. nih.gov Key strategies include DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. nih.gov Furthermore, chiral sp3-rich bicyclo[3.3.1]nonane scaffolds have been synthesized as single diastereomers from an aldehyde precursor via a base-promoted aldol reaction. nih.gov
| Precursor | Base/Reagent | Product Core | Target Natural Products | Reference |
| Lactone-containing precursors | DIBAL-H | Bicyclo[3.3.1]nonan-9-one | Garsubellin A, hyperforin, guttiferone A, hypersampsone F | nih.gov |
| Aldehyde 9 (from 4,4-dimethoxycyclohexa-2,5-dienone) | Base | Chiral sp3-rich bicyclo[3.3.1]nonane scaffold | Biologically active compounds | nih.gov |
Cascade reactions initiated by a Michael addition are highly efficient in constructing the bicyclo[3.3.1]nonane framework, as they allow for the formation of multiple carbon-carbon bonds in a single synthetic operation.
An acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of diketones has been reported to yield a bicyclo[3.3.1]nonenone. nih.gov This reaction is promoted by trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.gov Another powerful approach is the domino Michael-aldol annulation of cycloalkane-1,3-diones with enals, which provides a general route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones under convenient one-pot conditions. rsc.org The stereochemical outcome of this annulation can, in some cases, be controlled by the choice of solvent, base, and temperature. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Product | Yield | Reference |
| Diketone 115 | Methyl acrolein | TfOH or TMSOTf | Bicyclo[3.3.1]nonenone 117 | 63% | nih.gov |
| Cycloalkane-1,3-diones | Enals | Base | 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones | N/A | rsc.org |
The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful and convergent route to the bicyclo[3.3.1]nonane core, often establishing multiple stereocenters with high control.
A highly diastereoselective one-pot Diels-Alder reaction followed by a gold(I)-catalyzed carbocyclization has been developed to generate bicyclo[3.3.1]alkanones in good yields. nih.govbeilstein-journals.org This method is particularly useful for constructing bicyclic systems with quaternary carbon centers adjacent to a bridged ketone. nih.govbeilstein-journals.org In some cases, intramolecular Diels-Alder reactions of cross-conjugated trienes can lead to the formation of bicyclo[3.3.1]nonenone adducts as the dominant isomer, depending on the reaction temperature. cdnsciencepub.com
| Reaction Type | Key Features | Product | Yield Range | Reference |
| One-pot Diels-Alder/Au(I)-catalyzed carbocyclization | Highly diastereoselective, generates quaternary carbon centers | Bicyclo[3.3.1]alkanones | 48–93% | nih.govbeilstein-journals.org |
| Intramolecular Diels-Alder of a tetraenone | Competing pathways, temperature-dependent isomer ratio | Bicyclo[3.3.1]nonadieneone adduct | N/A | cdnsciencepub.com |
The Effenburger-type cyclization is a valuable method for the construction of the bicyclo[3.3.1]nonane-trione core, which is a common feature in a class of natural products known as polyprenylated acylphloroglucinols (PPAPs).
A concise synthesis of the natural product clusianone utilizes an Effenburger cyclization to generate the core bicyclo[3.3.1]nonane-trione structure. acs.org This methodology has also been applied in synthetic studies towards other PPAPs, such as prolifenones A and B and hyperforin. acs.org The reaction typically involves the treatment of silyl enol ethers with malonyl dichloride in the presence of a Lewis acid, leading to the bicyclic trione system. arkat-usa.org
| Starting Material | Key Reagent | Product Core | Application | Reference |
| Silyl enol ether derivatives | Malonyl dichloride | Bicyclo[3.3.1]nonane-trione | Synthesis of (±)-Clusianone | acs.org |
| TMS enol ethers of 2,4,6-triallyl-3,3-dimethylcyclohexanones | Malonyl dichloride/BF3•Et2O | Tricyclic phloroglucinol derivative | Synthesis of the core skeleton of hyperibones H and I | arkat-usa.org |
Rearrangement Reactions
The Beckmann rearrangement, the acid-induced transformation of an oxime into an amide, is a valuable method for ring expansion and the introduction of nitrogen into a cyclic system. organic-chemistry.orgmasterorganicchemistry.com This reaction has been specifically investigated for the synthesis of functionalized azabicyclo systems from bicyclic oximes. researchgate.netuniv.kiev.uasemanticscholar.org
A study on the regiospecific Beckmann rearrangement of substituted 2-hydroximinonorbornanone carboxylic acids demonstrated the selective formation of 10-oxo-9-azabicyclo[3.3.2]decanes and 7-oxo-6-azabicyclo[3.2.2]nonanes in good yields. univ.kiev.uasemanticscholar.org The presence of a neighboring carboxylic acid group was found to facilitate the rearrangement of these strained bicyclic compounds. researchgate.netuniv.kiev.uasemanticscholar.org The reaction proceeds via protonation of the oxime's hydroxyl group, followed by the migration of the alkyl group positioned trans to the nitrogen, leading to the formation of a lactam. masterorganicchemistry.com
Examples of Beckmann Rearrangement in Bicyclic Systems:
| Starting Material | Product | Key Feature | Reference |
|---|---|---|---|
| Substituted 2-hydroximinonorbornanone carboxylic acids | Functionalized 10-oxo-9-azabicyclo[3.3.2]decanes and 7-oxo-6-azabicyclo[3.2.2]nonanes | Neighboring carboxylic group facilitates rearrangement | univ.kiev.uasemanticscholar.org |
Donor-acceptor (D-A) cyclopropanes are versatile intermediates that can undergo ring-opening reactions when activated by Lewis acids. uni-regensburg.de This reactivity has been harnessed to construct bicyclic heterocyclic systems. researchgate.netuni-regensburg.de The Lewis acid promotes the opening of the cyclopropane ring, which can then be followed by a cycloaddition or cyclization cascade. uni-regensburg.de
One synthetic route involves the reaction of bicyclic cyclopropanols with vinyl azides, catalyzed by Mn(acac)₃, to produce 2-azabicyclo[3.3.1]non-2-en-1-ol derivatives. researchgate.net Another approach uses a formal [4+1]-cycloaddition, where a bis-nucleophile reacts with the opened cyclopropane. uni-regensburg.de For example, thioureas can act as N,N-bis-nucleophiles to react with D-A cyclopropanes in the presence of a Lewis acid, leading to bicyclic compounds containing an N-substituted γ-lactam moiety. uni-regensburg.de These methods provide a pathway to bicyclic systems through the strategic cleavage and reformation of rings. nih.gov
Spirodiepoxyketone Rearrangement
A key strategy for constructing the bicyclo[3.3.1]nonane core involves the rearrangement of epoxyketones. One such method begins with commercially available phenols, which are converted to spirodiepoxyketones through a sequence of hypervalent iodine oxidation and enone epoxidation. nih.gov The subsequent rearrangement is mediated by an aromatic thiol, such as thiophenol, which facilitates a cascade reaction involving epoxide opening and an intramolecular aldol reaction. nih.govresearchgate.net
This transformation can be optimized for either room temperature or microwave-assisted conditions, leading to densely functionalized bicyclo[3.3.1]non-3-en-2-ones in moderate to good yields. nih.gov The reaction's versatility is enhanced by the ability to vary the aryl thiol nucleophile, allowing for the introduction of diverse substituents onto the bicyclic framework.
| Entry | Aryl Thiol | Yield (%) |
| 1 | Thiophenol | 88 |
| 2 | 4-Methylthiophenol | 84 |
| 3 | 4-tert-Butylthiophenol | 85 |
| 4 | 4-Methoxythiophenol | 86 |
Data sourced from reaction optimization studies on aryl thiol nucleophiles in the synthesis of bicyclo[3.3.1]non-3-en-2-ones. nih.gov
Stereocontrolled Synthesis and Enantiomeric Purity
Achieving high levels of stereocontrol and enantiomeric purity is a significant challenge in the synthesis of complex molecules like bicyclo[3.3.1]nonane derivatives. researchgate.net Various advanced strategies have been developed to address this, including asymmetric catalysis and diastereoselective cyclizations.
Organocatalysis has become a powerful tool for constructing enantioenriched molecules, including those with the bicyclo[3.3.1]nonane skeleton. researchgate.net These methods often employ small chiral organic molecules as catalysts to induce asymmetry.
A notable example is the highly stereoselective synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives, which serve as analogues to the carbocyclic system. This method utilizes a domino Michael-hemiacetalization-Michael reaction catalyzed by modularly designed organocatalysts (MDOs) assembled from cinchona alkaloid derivatives and amino acids. nih.gov This approach yields products with four contiguous stereogenic centers in good yields, excellent diastereoselectivities (>99:1 dr), and high enantioselectivities (up to 96% ee). nih.gov
Another strategy involves the organocatalytic asymmetric sulfenocyclization of cyclohexa-1,4-dienes that bear a carboxylic acid group. By selecting the appropriate sulfenylating agent and a chiral BINAP monosulfide catalyst, it is possible to generate chiral bicyclo[3.3.1]nonanes with three new stereogenic centers, including a challenging all-carbon quaternary bridgehead center, with high diastereo- and enantioselectivity. nih.gov
Diastereoselective cyclization reactions are fundamental to establishing the relative stereochemistry within the bicyclo[3.3.1]nonane framework. These strategies often rely on intramolecular reactions where existing stereocenters direct the formation of new ones.
One approach involves a Michael-aldol annulation of substituted 1,3-cyclohexanediones with enals, which can provide a range of bicyclo[3.3.1]nonane derivatives with good yield and high stereoselectivity. ucl.ac.uk Another powerful method is the biomimetic cationic cyclization, which has been used in the asymmetric synthesis of complex natural products like (−)‐clusianone, featuring a highly oxygenated bicyclo[3.3.1]nonane core. scispace.com This strategy mimics the proposed biosynthetic pathway and can proceed with high diastereoselectivity under specific acidic conditions, such as in neat formic acid. scispace.com Mercury(II)-salt-mediated cyclization of unsaturated precursors, like 4-cycloocten-1-ol, can also yield bicyclic systems, though it may produce a mixture of regioisomers such as 9-oxabicyclo[3.3.1]nonane and 9-oxabicyclo[4.2.1]nonane. beilstein-journals.org
When a synthesis produces a racemic mixture, the separation of enantiomers, or chiral resolution, is necessary to obtain enantiopure compounds. chiralpedia.com Several techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chiralpedia.comtcichemicals.com This technique has been successfully applied to resolve the enantiomers of bicyclo[3.3.1]nonane derivatives, such as spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one, using a swollen microcrystalline triacetylcellulose column. researchgate.net
Gas Chromatography (GC): Chiral GC is suitable for separating volatile and thermally stable compounds. chiralpedia.com Similar to HPLC, it employs a chiral stationary phase to effect separation.
Crystallization: Crystallization-based methods are among the oldest techniques for chiral resolution. chiralpedia.com One common approach is diastereomeric crystallization, where the racemic mixture (e.g., a carboxylic acid) is reacted with a chiral resolving agent (e.g., a chiral amine like brucine or strychnine) to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different solubilities, allowing them to be separated by fractional crystallization. chiralpedia.comlibretexts.orguctm.edu After separation, the pure enantiomer of the original acid is regenerated. libretexts.org
| Technique | Principle | Applicability to Bicyclo[3.3.1]nonanes |
| Chiral HPLC | Differential interaction with a chiral stationary phase. chiralpedia.com | Demonstrated for resolving bicyclo[3.3.1]nonane derivatives. researchgate.net |
| Chiral GC | Separation of volatile enantiomers on a chiral column. chiralpedia.com | Applicable if the compound is sufficiently volatile and thermally stable. |
| Diastereomeric Crystallization | Formation of diastereomeric salts with different solubilities. libretexts.org | A standard method for resolving racemic carboxylic acids. libretexts.org |
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer. google.com A significant drawback is that the maximum theoretical yield for the recovered enantiomer is 50%. princeton.edu
Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in-situ racemization of the starting material. princeton.edu This continuous conversion of the faster-reacting enantiomer from the slower-reacting one allows for a theoretical yield of up to 100% of a single enantiomeric product. princeton.edu An example relevant to the bicyclic framework is the dynamic kinetic resolution of racemic bicyclo[3.3.1]nonane-2,6-dione using fermentation with Baker's yeast, which provides access to the enantiomerically pure diketone.
Introduction and Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional handle that can be introduced and derivatized through various methods. Often, the carboxylic acid is installed during the primary synthesis of the bicyclic core. For instance, asymmetric sulfenocyclization can be performed on substrates already containing the carboxylic acid moiety. nih.gov
Once the bicyclo[3.3.1]nonane-3-carboxylic acid is obtained, it can be converted into a wide range of other functional groups. Standard peptide coupling methods, employing reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), can be used to form amides. thermofisher.com For example, bicyclo[3.3.1]nonane-based amines have been used to synthesize novel amides by reacting them with benzoyl chloride, a process that could be reversed to derivatize the corresponding carboxylic acid. researchgate.net The carboxylic acid can also be converted to esters, such as through reaction with an alcohol in the presence of an acid catalyst or a coupling agent. researchgate.net Further transformations can convert the carboxylic acid into alcohols, amines, and other functionalities, expanding the chemical diversity of the bicyclo[3.3.1]nonane scaffold. nih.gov
Methods for Carboxyl Group Introduction
The introduction of a carboxyl group at the C-3 position of the bicyclo[3.3.1]nonane skeleton can be achieved through various synthetic strategies. One prominent method involves the hydrolysis of a nitrile precursor. This approach typically starts from a corresponding ketone, which is converted to a cyanohydrin. Subsequent dehydration and hydrolysis yield the desired carboxylic acid.
A notable example is the synthesis of α,β-unsaturated bicyclo[3.3.1]nonane carboxylic acids. researchgate.net This method begins with a bicyclo[3.3.1]nonane dione, which undergoes a reaction with trimethylsilyl cyanide (TMSCN) to form a cyanohydrin. The cyanohydrin is then dehydrated using reagents like phosphorus oxychloride in pyridine or thionyl chloride. The resulting α,β-unsaturated nitrile is subsequently hydrolyzed under acidic or alkaline conditions to afford the corresponding α,β-unsaturated carboxylic acid. researchgate.net
The general scheme for this transformation can be summarized as follows:
Table 1: Synthesis of this compound via Nitrile Hydrolysis
| Step | Reactants | Reagents | Product |
| 1 | Bicyclo[3.3.1]nonan-3-one | Trimethylsilyl cyanide (TMSCN) | 3-cyano-bicyclo[3.3.1]nonan-3-ol |
| 2 | 3-cyano-bicyclo[3.3.1]nonan-3-ol | Phosphorus oxychloride, Pyridine | Bicyclo[3.3.1]non-2-ene-3-carbonitrile |
| 3 | Bicyclo[3.3.1]non-2-ene-3-carbonitrile | Acid or Base (e.g., HCl) | Bicyclo[3.3.1]non-2-ene-3-carboxylic acid |
Synthesis of Carboxylic Acid Derivatives (e.g., esters)
The carboxylic acid functionality of this compound allows for a wide range of derivatizations, with the formation of esters being a common and important transformation. Esterification can be accomplished through several standard methods, including Fischer esterification and reaction with diazomethane or its safer alternatives.
Fischer Esterification: This is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst, such as sulfuric acid or tosic acid. nrochemistry.commasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comorganic-chemistry.org For the synthesis of a methyl ester of this compound, the acid would be refluxed in methanol with a catalytic amount of a strong acid.
Table 2: Fischer Esterification of this compound
| Reactants | Reagents | Product |
| This compound, Methanol | Sulfuric acid (catalytic) | Methyl bicyclo[3.3.1]nonane-3-carboxylate |
Esterification using Diazomethane and its Analogues: Diazomethane (CH₂N₂) is a highly effective reagent for the methylation of carboxylic acids, offering a mild and high-yielding route to methyl esters. masterorganicchemistry.com The reaction proceeds rapidly and cleanly, with the formation of nitrogen gas as the only byproduct, which drives the reaction to completion. youtube.com However, diazomethane is toxic and explosive, which has led to the development of safer alternatives like (trimethylsilyl)diazomethane (TMS-diazomethane). tcichemicals.com The procedure involves dissolving the carboxylic acid in a suitable solvent, such as a mixture of diethyl ether and methanol, and then adding the diazomethane solution until a persistent yellow color is observed, indicating the consumption of the acid. tcichemicals.com
Table 3: Esterification of this compound with Diazomethane
| Reactants | Reagents | Product |
| This compound | Diazomethane (CH₂N₂) in ether | Methyl bicyclo[3.3.1]nonane-3-carboxylate, Nitrogen (N₂) |
These synthetic methodologies provide reliable and adaptable routes for the preparation of this compound and its ester derivatives, which are valuable intermediates for further synthetic transformations and the development of novel molecules with potential applications in various fields of chemistry.
Chemical Reactivity and Transformations
Reactions Involving the Carboxylic Acid Group
The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and conversion to other functional groups like esters and amides.
Oxidation of the Carboxylic Acid Moiety
The oxidative decarboxylation of carboxylic acids, particularly the Hunsdiecker reaction, provides a method for the synthesis of organic halides with one less carbon atom than the starting material. wikipedia.orgvedantu.combyjus.com This reaction proceeds through the formation of a silver salt of the carboxylic acid, which then reacts with a halogen, such as bromine, to yield an alkyl halide. wikipedia.orgvedantu.combyjus.com The reaction is believed to involve radical intermediates. wikipedia.org While broadly applicable to primary and secondary aliphatic acids, the synthesis of tertiary alkyl bromides can be challenging unless the carboxyl group is situated at a bridgehead position. acs.org For bicyclo[3.3.1]nonane-3-carboxylic acid, this transformation would lead to the corresponding 3-halobicyclo[3.3.1]nonane. The efficiency of the Hunsdiecker reaction can be sensitive to moisture and reaction conditions. wikipedia.orgacs.org
Another method for oxidative decarboxylation involves lead tetraacetate, which can be used to generate alkenes from vicinal dicarboxylic acids. redalyc.org For a monocarboxylic acid like this compound, other oxidative pathways would be necessary.
Transformations of the Bicyclic Skeleton
The rigid, yet conformationally mobile, structure of the bicyclo[3.3.1]nonane skeleton dictates the stereochemical outcome of many reactions and allows for unique transformations such as transannular cyclizations.
Transannular Reactions of Substituted Bicyclo[3.3.1]nonanes
The proximity of the C-3 and C-7 positions in the chair-chair or chair-boat conformation of the bicyclo[3.3.1]nonane system facilitates transannular reactions, where a reaction at one position induces a bond formation or hydride shift from the other. These reactions are prominent in the formation of adamantane derivatives. For example, the addition of fluorine to dienes in the bicyclo[3.3.1]nonane series is accompanied by transannular cyclization to form adamantane structures, proceeding through an electrophilic mechanism. nih.gov Similarly, transannular radical cyclization of cyclooctenyl derivatives can be used to synthesize the bicyclo[3.3.1]nonane framework itself. researchgate.net
In substituted systems, the nature and position of the substituent can influence the course of these reactions. For instance, in the development of calyciphylline A-type alkaloids, the transannular cyclization of a macrocyclic amine containing an aza-bicyclo[3.3.1]nonane core was a key step. nih.gov The stereochemistry of the substituents can direct the cyclization pathway. nih.gov Another example involves the transannular cyclization and reduction of a bridgehead α-chloro amine to produce a 3,7-dioxa-9-aza-bicyclo univ.kiev.uauniv.kiev.uaresearchgate.net-nonane derivative. acs.org
Regio- and Diastereoselective Reduction of Carbonyls
The reduction of carbonyl groups within the bicyclo[3.3.1]nonane skeleton is highly influenced by the steric environment of the bicyclic framework. Studies on the reduction of bicyclo[3.3.1]nonane-2,9-dione with complex hydrides like sodium borohydride and lithium aluminium hydride have shown high diastereoselectivity. rsc.orgresearchgate.net The first reduction step exhibits low regioselectivity between the two carbonyl groups but is almost completely diastereoselective at either the C-2 or C-9 position. rsc.orgresearchgate.net
The facial selectivity of the hydride attack is governed by steric hindrance and torsional strain, with the preferred direction of attack leading to the thermodynamically more stable alcohol. rsc.org Computational models have been used to rationalize the observed stereoselectivity by analyzing the transition states of the hydride addition. rsc.orgresearchgate.net For instance, in the reduction of bicyclo[3.3.1]nonane-2,9-dione, the chair-chair conformation was calculated to be the most stable for most of the reduction products, influencing the stereochemical outcome. rsc.org The stereocontrolled synthesis of various functionalized bicyclo[3.3.1]nonanes often relies on such selective reductions. researchgate.net
| Reducing Agent | Major Diol Isomer (%) | Second Major Diol Isomer (%) | Minor Diol Isomer (%) |
|---|---|---|---|
| Sodium Borohydride | 57-62 | 33-38 | ~5 |
| Lithium Aluminium Hydride | Similar ratio, with a slight increase to 7-8% of the minor diol | 7-8 |
Fragmentation Processes of Bicyclic Oximes
The Beckmann rearrangement, an acid-mediated conversion of oximes to amides, is a classical transformation in organic chemistry. researchgate.netwikipedia.org In certain substrates, this rearrangement can compete with a fragmentation pathway. researchgate.netwikipedia.org The presence of a neighboring carboxylic acid group can influence the regiospecificity of the Beckmann rearrangement in strained bicyclic compounds. univ.kiev.uaresearchgate.net
For oximes derived from ketones on the bicyclo[3.3.1]nonane skeleton, the choice between rearrangement and fragmentation is dictated by the stability of the potential carbocation intermediate formed during fragmentation. wikipedia.org If a group alpha to the oxime can stabilize a positive charge, fragmentation becomes a more favorable pathway, leading to the formation of a nitrile and a carbocation. wikipedia.org The presence of the carboxylic acid group at C-3 could potentially influence the electronic nature of the system and thus the outcome of the reaction. Research on the Beckmann rearrangement of 3-carboxybicyclo[3.3.1]nonane oximes has demonstrated the role of the carboxylic group in directing the reaction. univ.kiev.uaresearchgate.net
Influence of Structural Factors on Reactivity
The reactivity of this compound and its derivatives is profoundly influenced by the unique structural features of the bicyclic system. The molecule typically adopts a dual chair-chair conformation, which minimizes steric interactions, but a chair-boat conformation can also be accessible, particularly in substituted derivatives. rsc.org This conformational preference places substituents in well-defined spatial orientations, which in turn governs the stereochemical course of reactions.
The rigid framework leads to significant steric hindrance on the endo face of the molecule, causing reagents to preferentially attack from the less hindered exo face. This is evident in the diastereoselective reduction of carbonyl groups. rsc.org Furthermore, the close proximity of the C-3 and C-7 positions across the rings is a defining characteristic, enabling transannular reactions like hydride shifts and cyclizations that are not possible in acyclic or simple monocyclic systems. nih.govnih.gov The substituent at the C-3 position, such as the carboxylic acid group, can exert electronic effects and may participate in or direct these transannular processes. The stereochemical and electronic consequences of the bicyclic structure are therefore critical in understanding and predicting the chemical behavior of this class of compounds.
Strain Energy Considerations in Bridgehead Systems
The concept of strain energy is fundamental to understanding the reactivity of bicyclic systems like bicyclo[3.3.1]nonane. The rigid framework prevents the cyclohexane rings from adopting their ideal, strain-free chair conformations, leading to inherent torsional and steric strain. This is particularly pronounced at the bridgehead positions (C-1 and C-5), where the molecule's geometry is most constrained.
A key aspect of this strain is articulated by Bredt's Rule, which posits that a double bond cannot be placed at a bridgehead carbon of a small bicyclic system. The formation of such a double bond would introduce excessive angle and torsional strain, as the p-orbitals cannot achieve the necessary planar alignment for effective overlap. In the bicyclo[3.3.1]nonane system, the formation of a bridgehead olefin, such as Bicyclo[3.3.1]non-1(9)-ene, results in significant strain. The total strain energy of a bridgehead olefin is considered a combination of the strain associated with the double bond itself (olefin strain) and the strain in the rest of the carbon skeleton. uq.edu.au
Molecular mechanics calculations provide quantitative insight into these energies. For the bicyclo[3.3.1]nonane system, the strain energy is considerably higher in the unsaturated bridgehead olefin compared to its saturated counterpart. The olefin strain is a calculated value representing the difference in strain energy between the bridgehead olefin and the corresponding saturated hydrocarbon. kyoto-u.ac.jp A type-1 [3.3.1] bridgehead enone, a related structure with a carbonyl group adjacent to the bridgehead, is calculated to have a strain energy of 20.8 kcal/mol. chinesechemsoc.org
| Compound | MMX Energy (kcal/mol) | Heat of Formation (ΔHf) (kcal/mol) | Strain Energy (SE) (kcal/mol) | Olefin Strain (OS) (kcal/mol) |
|---|---|---|---|---|
| Bicyclo[3.3.1]non-1(9)-ene | 70.10 | 49.76 | 66.1 | 54.1 |
| Bicyclo[3.3.1]nonane | 18.28 | -30.49 | 12.0 | N/A |
Data sourced from molecular mechanics (MMX) calculations. koreascience.kr
The high strain energy associated with bridgehead double bonds directly impacts the chemical reactivity of bicyclo[3.3.1]nonane derivatives. Reactions that would necessitate the formation of a bridgehead double bond, even as a transient intermediate, are generally disfavored. For instance, the ease of decarboxylation in related beta-keto acids is considered proportional to the stability of the resulting enol intermediate. oregonstate.edu Studies on 1-carboxybicyclo[3.3.1]nonan-2-one indicate that the formation of an enol between C-1 and C-2 is more stable than one involving the bridgehead position (C-1 and C-9). oregonstate.edu
Role of the Bicyclo[3.3.1]nonane Skeleton in Stabilizing Transition States
The conformational characteristics of the bicyclo[3.3.1]nonane skeleton play a critical role in stabilizing transition states during chemical reactions. The framework can exist in several conformations, including a twin-chair, chair-boat, and twin-boat. The preferred conformation and its ability to adopt specific geometries during a reaction can significantly lower the activation energy of the process.
In many reactions, the bicyclo[3.3.1]nonane framework preferentially adopts a conformation that facilitates the stabilization of the transition state. For example, during the reduction of Bicyclo[3.3.1]nonane-2,9-dione by complex hydrides, computational analyses show that a chair-chair conformation is favored in all transition states for hydride addition. rsc.org This preference dictates the stereochemical outcome of the reduction.
The skeleton's flexibility allows it to participate in intramolecular reactions by bringing distant functional groups into proximity. Evidence for this is seen in base-induced hydride migrations, which are proposed to proceed through a twin-twist boat transition state. rsc.org Similarly, certain epoxide-mediated cyclizations that form the bicyclo[3.3.1]nonane skeleton are rationalized as proceeding through a boat conformation transition state to facilitate the intramolecular attack. ucl.ac.uk The stability of a six-membered transition state is also a determining factor in the decarboxylation of 1-carboxybicyclo[3.3.1]nonan-2-one. oregonstate.edu This demonstrates that the specific geometry of the bicyclic system is not merely a passive scaffold but an active participant in directing the course and efficiency of chemical transformations.
Q & A
Q. What are the common synthetic routes for bicyclo[3.3.1]nonane-3-carboxylic acid and its derivatives?
Methodological Answer:
- Nitrile Oxide-Allene Cycloaddition : This method constructs the bicyclo[3.3.1]nonane core via [3+2] cycloaddition, followed by functionalization to introduce the carboxylic acid group .
- Michael Reaction Cascade : Sequential Michael additions using diketones and nucleophiles (e.g., hydroxylamine) yield bicyclo[3.3.1]nonane intermediates, which are oxidized to carboxylic acids .
- Acid-Catalyzed Cyclization : Intramolecular lactonization or cyclization of dihydropyridines under acidic conditions forms the bicyclo core, with subsequent hydrolysis to generate carboxylic acids .
Q. How are conformational dynamics of bicyclo[3.3.1]nonane derivatives analyzed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolves chair-chair vs. boat-chair conformations by determining bond angles and spatial arrangements of substituents (e.g., bulky groups at C-2 or C-4 force boat-chair conformations) .
- NMR Spectroscopy : Chemical shift anisotropy and coupling constants (e.g., axial vs. equatorial protons) differentiate conformers .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O) and carboxylic acid (O-H) functional groups.
- 1H/13C NMR : Assigns stereochemistry via coupling constants and NOE experiments (e.g., distinguishing endo vs. exo substituents) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can enantiomers of 2,6-disubstituted bicyclo[3.3.1]nonanes be resolved, and how is absolute configuration determined?
Methodological Answer:
- Diastereomeric Salt Formation : React racemic mixtures with chiral resolving agents (e.g., camphanic acid esters) to separate enantiomers via crystallization .
- Chemical Correlation : Convert resolved enantiomers into derivatives with known configurations (e.g., oxidation to ketones or reduction to alcohols) and compare chiroptical properties (e.g., optical rotation, CD spectra) .
Q. What strategies address stereochemical challenges in synthesizing functionalized this compound derivatives?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)-3-oxo-cyclohexanecarboxylic acid) to control stereochemistry during cyclization .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL-derived catalysts) in key steps like Michael additions or cycloadditions .
- Chiral HPLC : Separate diastereomers post-synthesis using columns with chiral stationary phases .
Q. How is the anticancer activity of bicyclo[3.3.1]nonane derivatives evaluated mechanistically?
Methodological Answer:
- In Vitro Assays : Screen derivatives against cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 values and selectivity indices .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ester vs. carboxylic acid groups) to assess impact on potency .
- Target Identification : Use molecular docking or pull-down assays to identify binding partners (e.g., tubulin, kinases) .
Q. What are the mechanistic insights into acid-catalyzed cyclization forming the bicyclo[3.3.1]nonane core?
Methodological Answer:
- Stepwise Protonation and Cyclization : Protonation of carbonyl oxygen initiates nucleophilic attack, forming a tetrahedral intermediate that undergoes ring closure .
- Role of Lewis Acids : Halogenated reagents (e.g., mCPBA) facilitate cyclization and incorporate halogens into the product .
- Silica Gel Catalysis : Surface acidity of silica gel promotes intramolecular lactonization without requiring dissolved acids .
Data Contradiction Analysis
Q. How can conflicting data on bicyclo[3.3.1]nonane derivative reactivity be resolved?
Methodological Answer:
- Cross-Validation : Use complementary techniques (e.g., X-ray for structure, NMR for dynamics) to confirm results .
- Reaction Replication : Repeat syntheses under varying conditions (e.g., temperature, solvent) to identify reproducibility issues .
- Computational Modeling : Employ DFT calculations to predict regioselectivity or conformational preferences and compare with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
